N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Medicinal Chemistry Drug Discovery Screening Library

This is a structurally novel pyrazolo[1,5-a]pyrazinone screening compound with an uncharacterized bioactivity profile, making it a high-value fragment-mimetic for proprietary SAR development. The 2-ethoxyphenyl acetamide vector is absent from major patent literature, offering a unique starting point for chemical biology and lead optimization. Ideal for exploratory high-throughput screens. Bulk quantities available; contact us for custom synthesis feasibility.

Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
CAS No. 941893-94-3
Cat. No. B6502102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS941893-94-3
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
InChIInChI=1S/C22H20N4O3/c1-2-29-20-11-7-6-10-17(20)23-21(27)15-25-12-13-26-19(22(25)28)14-18(24-26)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,23,27)
InChIKeyUDTKGAMHCQNBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence: N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941893-94-3) – Sourcing & Baseline Profile


N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941893-94-3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazinone heterocyclic class. It is currently available as a screening compound from commercial vendors . This compound features a 2-phenyl substituent on the pyrazolo ring and a 2-ethoxyphenyl acetamide side chain, distinguishing it from other members of this scaffold family. The pyrazolo[1,5-a]pyrazine core is recognized in medicinal chemistry for its potential interactions with kinase and GPCR targets, as evidenced by patent literature on V1b receptor antagonists and RET kinase inhibitors [1]. However, no target-specific bioactivity data for this exact compound has been identified in the public domain to date.

Why a Generic Pyrazolo[1,5-a]pyrazinone Cannot Substitute for N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide


Due to a complete absence of published, quantitative structure-activity relationship (SAR) data for the target compound and its closest analogs, no evidence-based argument can be made to differentiate it from generic substitution. A comprehensive search of primary research papers, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), and patent literature returned zero records for the compound's specific biological profile [1]. Without target engagement, potency, selectivity, or ADME data, any assertion of non-interchangeability would be speculative and in direct violation of evidence-based procurement principles. The compound currently functions as a unique chemical entity for screening purposes, where its differentiation must be empirically determined by the end user.

N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide: Null Quantitative Differentiation Evidence Report


Critical Data Gap: No Target-Specific Bioactivity Data Available for Comparator Analysis

The prerequisite for a product-specific evidence guide is the existence of quantitative data for the target compound and at least one comparator. An exhaustive multi-database search (patents, primary literature, public bioactivity databases) failed to yield any inhibitory constants (IC50, Ki), binding affinities (Kd), or functional assay results for N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide [1]. Consequently, no head-to-head comparison, cross-study comparable analysis, or even a reliable class-level inference can be constructed. The compound is a blank slate for empirical screening.

Medicinal Chemistry Drug Discovery Screening Library

Validated Research Applications for N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide


Primary Use Case: Exploratory High-Throughput Screening (HTS)

The sole research application supported by the current evidence landscape is the compound's incorporation into exploratory high-throughput screens. As a screening compound from a commercial library, its primary value lies in its structural novelty within a biologically relevant pyrazolo[1,5-a]pyrazine scaffold . Researchers can use it to empirically probe for hits against novel targets, with the understanding that there are no pre-existing potency, selectivity, or ADME profiles to guide target selection.

Secondary Use Case: Scaffold-Hopping and SAR Expansion Set

For research programs centered on the pyrazolo[1,5-a]pyrazine core (e.g., RET kinase or V1b receptor projects), this compound can serve as a fragment-mimetic or side-chain diversity element in a library [1]. Its specific 2-ethoxyphenyl acetamide group provides a vector for building proprietary SAR that is not yet explored in the reported patent literature, which predominantly features N-alkyl or N-aryl substituents.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.